molecular formula C14H15BNO6- B14797596 1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester

1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester

Cat. No.: B14797596
M. Wt: 304.08 g/mol
InChI Key: SSIOKSWXLIBVRA-UHFFFAOYSA-M
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Description

1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester: is a boronic ester derivative of indole, a significant heterocyclic compound Indole derivatives are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through various methods, such as the Vilsmeier-Haack reaction or by using carboxylation reagents.

    Boronic Ester Formation: The boronic ester group is introduced by reacting the indole derivative with a boronic acid or boronic ester under suitable conditions, often using a palladium-catalyzed coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the boronic ester to a hydroxyl group.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Hydroxylated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the coupling partner.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the construction of complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential as a drug candidate or as a precursor for drug synthesis.

Industry:

  • Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules. The indole core can interact with biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

  • 1H-Indole-1,6-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 6-methyl ester
  • 1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester

Comparison:

  • Uniqueness: The specific positioning of the carboxylic acid and boronic ester groups in this compound provides unique reactivity and interaction profiles compared to other indole derivatives.
  • Applications: While similar compounds may share some applications, the unique structure of this compound allows for specific uses in synthetic chemistry and potential biological activities.

Properties

Molecular Formula

C14H15BNO6-

Molecular Weight

304.08 g/mol

IUPAC Name

2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylate

InChI

InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-5-4-8(12(17)18)6-9(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18)/p-1

InChI Key

SSIOKSWXLIBVRA-UHFFFAOYSA-M

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)[O-])(O)O

Origin of Product

United States

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